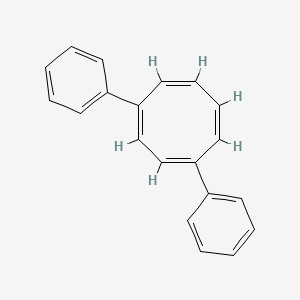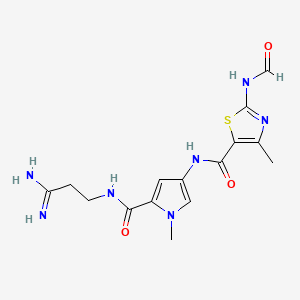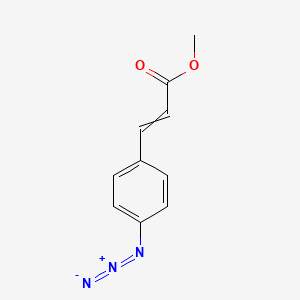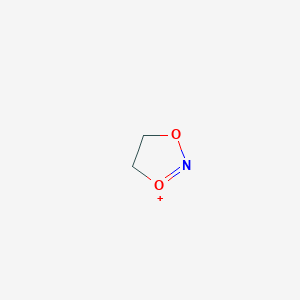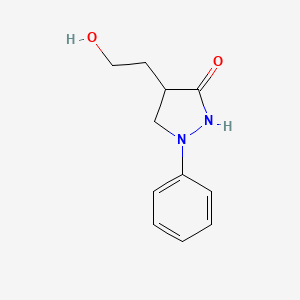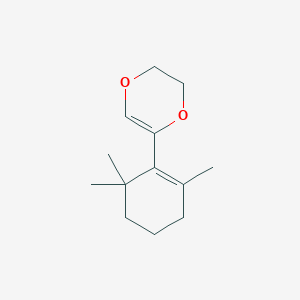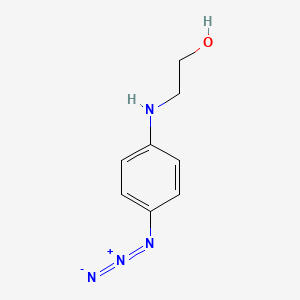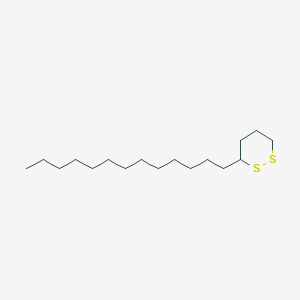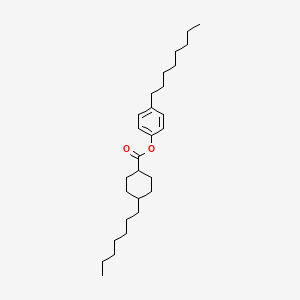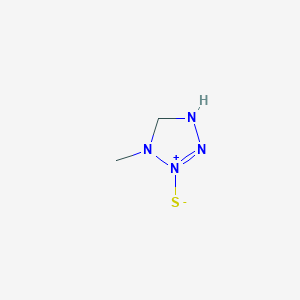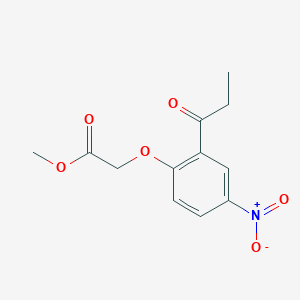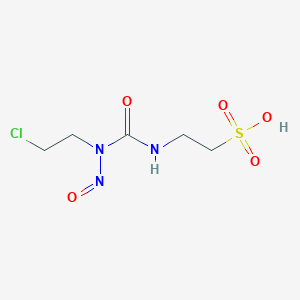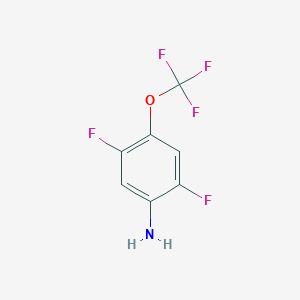
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine is a complex organic compound known for its unique structure and properties. This compound features a thiadiazaboretidine ring, which is a heterocyclic structure containing sulfur, nitrogen, and boron atoms. The presence of bulky tert-butyl groups and a phenyl group further enhances its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-Di-tert-butylphenylhydrazine with boron trichloride in the presence of a base. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is then heated to facilitate the formation of the thiadiazaboretidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazaboretidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine involves its interaction with specific molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The presence of the thiadiazaboretidine ring allows for unique interactions with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Di-tert-butylphenol: A related compound with similar tert-butyl groups but lacking the thiadiazaboretidine ring.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Another compound with tert-butyl groups and a nitrogen-containing ring structure.
Uniqueness
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine is unique due to the presence of the thiadiazaboretidine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
128685-56-3 |
|---|---|
Formule moléculaire |
C14H23BN2S |
Poids moléculaire |
262.2 g/mol |
Nom IUPAC |
2,4-ditert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine |
InChI |
InChI=1S/C14H23BN2S/c1-13(2,3)16-15(12-10-8-7-9-11-12)17(18-16)14(4,5)6/h7-11H,1-6H3 |
Clé InChI |
CCSGBJRMHRDWAA-UHFFFAOYSA-N |
SMILES canonique |
B1(N(SN1C(C)(C)C)C(C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


